molecular formula C12H18IN3O2 B13139133 tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate

tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate

Cat. No.: B13139133
M. Wt: 363.19 g/mol
InChI Key: AVELJHKVGPTYPZ-UHFFFAOYSA-N
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Description

tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate: is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom and the tert-butyl ester group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Introduction of the iodine atom: This step often involves iodination reactions using reagents like iodine or N-iodosuccinimide (NIS) under controlled conditions.

    Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and suitable activating agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Reduction Reactions: The compound can be reduced under appropriate conditions to modify the pyrazolo[1,5-a]pyrimidine core or the ester group.

    Oxidation Reactions: Oxidative transformations can be performed to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while reduction with lithium aluminum hydride could lead to the corresponding alcohol.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Catalysis: It can be used as a ligand or catalyst in various organic transformations.

Biology and Medicine

    Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used in the design of molecular probes for studying biological processes.

Industry

    Material Science: The compound can be utilized in the synthesis of advanced materials with specific properties.

    Agrochemicals: It may find applications in the development of new agrochemicals for crop protection.

Mechanism of Action

The mechanism by which tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the pyrazolo[1,5-a]pyrimidine core can facilitate interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-iodo-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate
  • tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate

Uniqueness

The unique combination of the tert-butyl ester group, the iodine atom, and the pyrazolo[1,5-a]pyrimidine core distinguishes tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate from other similar compounds. This specific structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-8-9(13)10-15(6-5-7-16(10)14-8)11(17)18-12(2,3)4/h5-7H2,1-4H3

InChI Key

AVELJHKVGPTYPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCCN(C2=C1I)C(=O)OC(C)(C)C

Origin of Product

United States

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